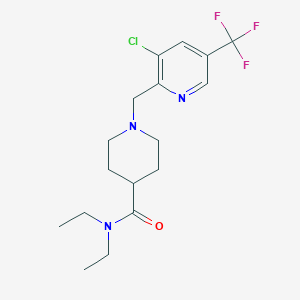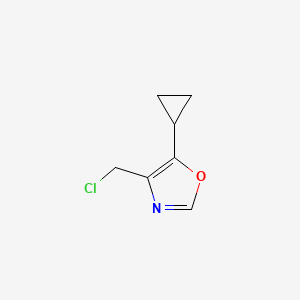
4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole
Descripción general
Descripción
4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole (CMO) is a heterocyclic compound that is part of the oxazole family. It is a cyclic organic compound with a five-membered ring structure consisting of four carbon atoms, one nitrogen atom, and one oxygen atom. CMO has been studied for its potential applications in a variety of scientific fields, including organic synthesis, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Conformationally Constrained Cysteines Synthesis : A study by Clerici, Gelmi, and Pocar (1999) demonstrated the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones starting from 4-(chloromethylene)oxazolone, leading to the preparation of unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives. This synthesis shows the potential of 4-(chloromethyl)-5-cyclopropyl-1,3-oxazole in creating structurally unique compounds (Clerici, Gelmi, & Pocar, 1999).
Rhodium-Catalyzed Reactions : Connell et al. (1986) explored the use of rhodium(II) acetate in catalyzing reactions with nitriles to form 4-carbomethoxy-5-methoxy-1,3-oxazoles, demonstrating the reactivity of similar compounds in catalyzed reactions (Connell, Scavo, Helquist, & Åkermark, 1986).
Metalation and Synthesis of Cyclopropanes : Research by Capriati et al. (2002) showed that 2-chloromethyl-2-oxazoline can be transformed into trans-1,2,3-tris(oxazolinyl)cyclopropane, indicating the versatility of chloromethyl-oxazole derivatives in synthesizing more complex molecular structures (Capriati, Florio, Luisi, & Rocchetti, 2002).
Application in Synthesis of Bioactive Compounds
- Anticancer Research : Chiacchio et al. (2020) discussed the use of oxazole-based compounds, like this compound, in anticancer research. These compounds' unique structural features make them suitable for interacting with various enzymes and receptors, thus aiding in the discovery of new drugs (Chiacchio, Lanza, Chiacchio, Giofrè, Romeo, Iannazzo, & Legnani, 2020).
Propiedades
IUPAC Name |
4-(chloromethyl)-5-cyclopropyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-3-6-7(5-1-2-5)10-4-9-6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTLCPQMWCOCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



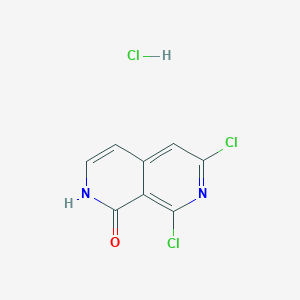
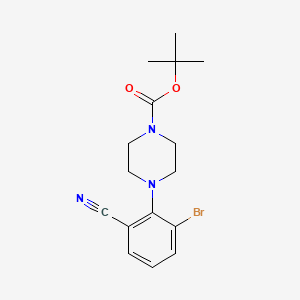

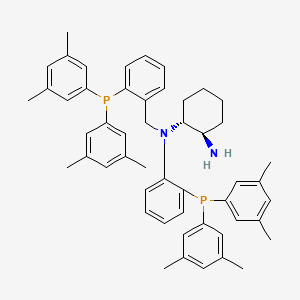
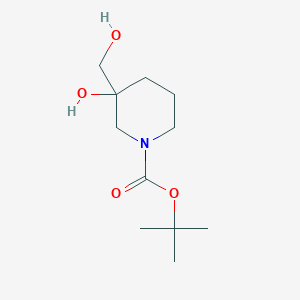

![2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol](/img/structure/B1443759.png)
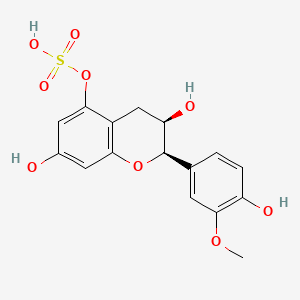
![(3aR,4S,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)-4-vinyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B1443762.png)
